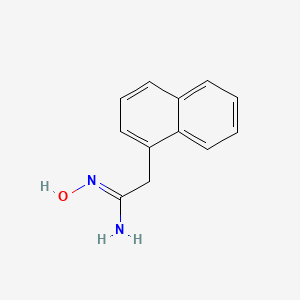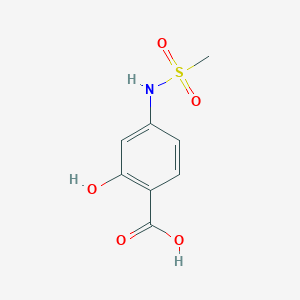![molecular formula C17H29N B3431764 (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine CAS No. 926622-53-9](/img/structure/B3431764.png)
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine
Overview
Description
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine, also known as TPA or Triprolidine, is a chemical compound that belongs to the class of antihistamines. It is commonly used in the treatment of allergies, hay fever, and other respiratory conditions. TPA is a potent histamine H1 receptor antagonist and is known for its sedative effects.
Mechanism of Action
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine works by blocking the histamine H1 receptors in the body. Histamine is a chemical that is released by the body in response to allergens and other irritants. It causes the symptoms of allergies such as itching, sneezing, and runny nose. By blocking the histamine receptors, (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine reduces the symptoms of allergies. (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine also has sedative effects, which are thought to be due to its ability to cross the blood-brain barrier and bind to the histamine H1 receptors in the brain.
Biochemical and Physiological Effects:
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which are involved in the immune response. (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has also been shown to reduce the levels of nitric oxide, which is involved in the regulation of blood pressure. In addition, (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has been shown to have a relaxing effect on smooth muscle, which makes it useful in the treatment of asthma and other respiratory conditions.
Advantages and Limitations for Lab Experiments
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has a number of advantages and limitations for lab experiments. It is a potent histamine H1 receptor antagonist and has been extensively studied for its antihistaminic properties. (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine is also relatively easy to synthesize and purify, making it a useful compound for the development of new drugs. However, (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has sedative effects, which can make it difficult to use in certain experiments. In addition, (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain a consistent concentration in experiments.
Future Directions
There are a number of future directions for the study of (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine. One area of research is the development of novel antihistamine drugs based on the structure of (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine. Another area of research is the study of the sedative effects of (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine and its potential use in the treatment of insomnia and anxiety disorders. (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has also been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the mechanisms of action of (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine and its potential therapeutic applications.
Scientific Research Applications
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has been extensively studied for its antihistaminic properties. It is commonly used in the pharmaceutical industry for the development of novel antihistamine drugs. (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has also been studied for its sedative effects, which make it useful in the treatment of insomnia and anxiety disorders. In addition, (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13H,18H2,1-7H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUZQSBPYYMRG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195540 | |
| Record name | (αS)-α-Methyl-2,4,6-tris(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine | |
CAS RN |
926622-53-9 | |
| Record name | (αS)-α-Methyl-2,4,6-tris(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926622-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Methyl-2,4,6-tris(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3431733.png)
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)

![2-[4-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B3431747.png)
![2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B3431755.png)


![Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431763.png)